

# Brivanib Alaninate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brivanib*

Cat. No.: *B1684546*

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An In-depth Analysis of the Chemical Structure, Physicochemical Properties, Mechanism of Action, Pharmacokinetics, and Clinical Development of the Dual VEGFR and FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Brivanib** alaninate (BMS-582664) is an orally bioavailable prodrug of **brivanib** (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Developed by Bristol-Myers Squibb, it was investigated primarily for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of **brivanib** alaninate, encompassing its chemical identity, physicochemical characteristics, detailed mechanism of action, pharmacokinetic profile, and a summary of its clinical trial outcomes. The information is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

## Chemical Structure and Properties

**Brivanib** alaninate is the L-alanine ester prodrug of **brivanib**.<sup>[1]</sup> This chemical modification enhances the aqueous solubility and oral bioavailability of the active compound.<sup>[2]</sup> Upon oral administration, **brivanib** alaninate is rapidly and completely hydrolyzed *in vivo* to its active form, **brivanib**.<sup>[3]</sup>

## Chemical Structure

Identifier	Value
IUPAC Name	[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][2][4][5]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate[5]
SMILES	CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC--INVALID-LINK--OC(=O)--INVALID-LINK--N)C[5]
InChI	InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1[5]
InChIKey	LTEJRLHKIYCEOX-OCCSQVGLSA-N[5]

## Physicochemical Properties

A summary of the key physicochemical properties of **brivanib** alaninate is presented in the table below.

Property	Value	Source
Molecular Formula	C22H24FN5O4	[6]
Molecular Weight	441.46 g/mol	[6]
Appearance	Solid powder	[7]
Solubility	Ethanol: 82 mg/mL (185.75 mM), DMSO: 82 mg/mL (185.75 mM)	[5]
XLogP3	3.1	[4]
Storage	Dry, dark, and at 0 - 4°C for short term or -20°C for long term.	[7]

## Mechanism of Action

**Brivanib** is an ATP-competitive inhibitor of receptor tyrosine kinases, primarily targeting VEGFR-2 and FGFR-1.<sup>[8]</sup> By blocking the ATP-binding site on these receptors, **brivanib** inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.<sup>[9]</sup>

## Kinase Inhibition Profile

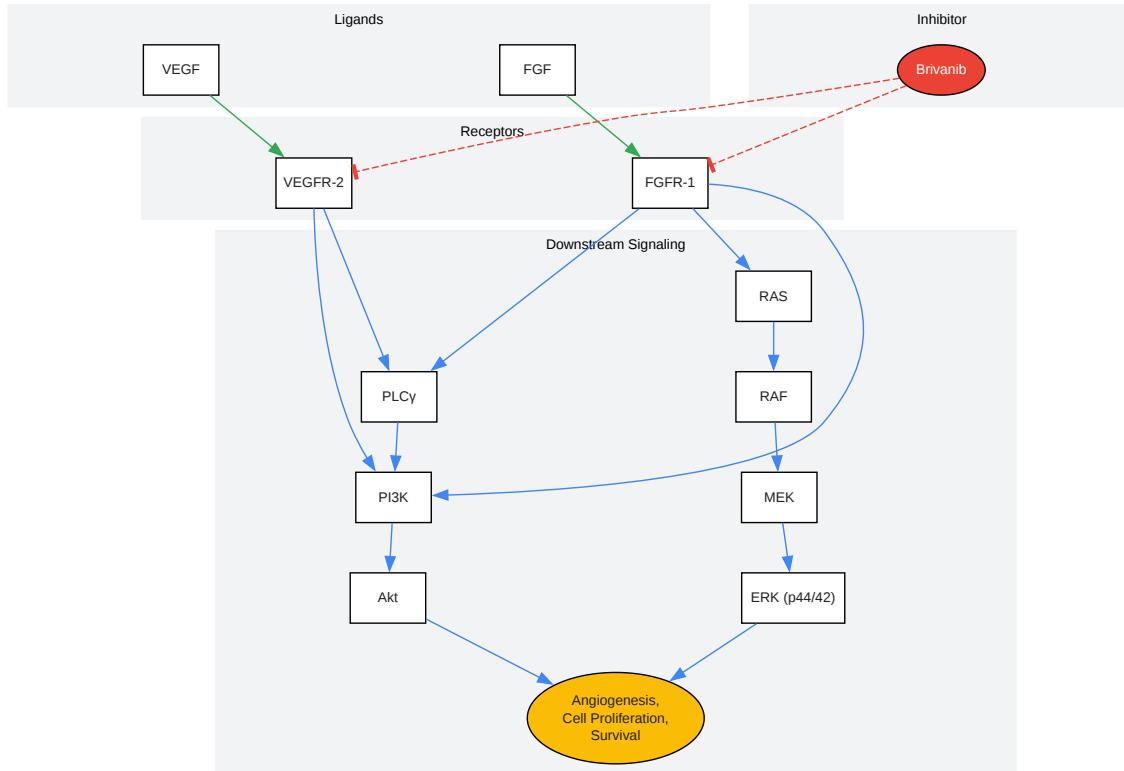
The inhibitory activity of **brivanib** against various kinases has been quantified through in vitro assays.

Target Kinase	IC50	Source
VEGFR-2	25 nM	[8]
FGFR-1	148 nM	[8]
VEGFR-1	380 nM	[8]

**Brivanib** exhibits significantly lower potency against other kinases such as PDGFR $\beta$ , EGFR, LCK, PKC $\alpha$ , and JAK-3, with IC50 values all above 1900 nM.<sup>[8]</sup>

## Signaling Pathway Inhibition

The dual inhibition of VEGFR and FGFR by **brivanib** disrupts key signaling cascades involved in tumorigenesis.



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Caption: **Brivanib** inhibits VEGFR-2 and FGFR-1 signaling pathways.

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (General Protocol)

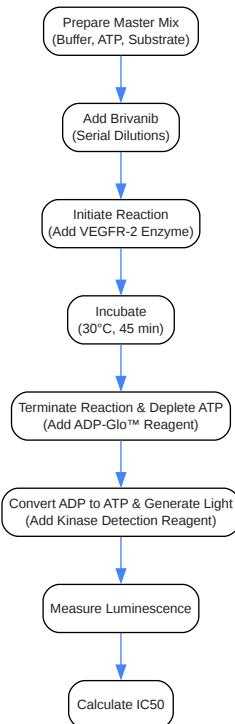
Detailed protocols for assessing the inhibitory activity of compounds like **brivanib** against VEGFR-2 and FGFR-1 are commercially available and generally follow the principles outlined below.

VEGFR-2 Kinase Assay (Example using ADP-Glo™ Kinase Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

- Reaction Setup: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
- Inhibitor Addition: Serial dilutions of **brivanib** (or other test compounds) are added to the wells of a 96-well plate.
- Kinase Reaction Initiation: The reaction is started by adding the VEGFR-2 enzyme to the wells. The plate is then incubated at 30°C for a defined period (e.g., 45 minutes).
- ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Data Analysis: The luminescence is measured using a microplate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## VEGFR-2 Kinase Assay Workflow

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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

FGFR-1 Kinase Assay (Example using LanthaScreen™ Eu Kinase Binding Assay):

This assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by an inhibitor.

- Reagent Preparation: Prepare solutions of the test compound (**brivanib**), a kinase/antibody mixture, and a fluorescent tracer at 3x the final desired concentration.
- Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
- Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

- FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium (Eu) donor on the antibody and the Alexa Fluor® 647 acceptor on the tracer.
- Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC<sub>50</sub> values are calculated from the dose-response curves.[8]

## Pharmacokinetics and Metabolism

### Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following oral administration, **brivanib** alaninate is rapidly absorbed, with a median time to maximum plasma concentration (T<sub>max</sub>) of approximately 1 hour for the active moiety, **brivanib**.[6] The prodrug itself is not detected in plasma, indicating rapid and complete conversion.[4] The oral bioavailability of **brivanib** is significantly improved when administered as the alaninate prodrug (55-97% in preclinical species) compared to the parent compound (22-88%).[2]
- Distribution: **Brivanib** is expected to have a high volume of distribution in humans.[2]
- Metabolism: **Brivanib** is extensively metabolized, primarily through oxidative and conjugative pathways.[3] The primary human cytochrome P450 enzymes involved in its metabolism are CYP1A2 and CYP3A4.[1]
- Excretion: The primary route of elimination is through feces, accounting for approximately 81.5% of the administered radioactive dose in humans.[4] Renal excretion of unchanged **brivanib** is minimal (around 12.2%).[4]

## Pharmacokinetic Parameters in Humans

Pharmacokinetic parameters of **brivanib** were evaluated in patients with advanced solid tumors following a single 800 mg oral dose of **brivanib** alaninate.

Parameter	Value	Source
Tmax (median)	1 h	[6]
Cmax (geometric mean)	6146 ng/mL	[6]
Terminal half-life (mean)	13.8 h	[6]
Apparent oral clearance (geometric mean)	14.7 L/h	[6]

## Clinical Trials

**Brivanib** alaninate has been evaluated in several clinical trials, primarily in patients with advanced hepatocellular carcinoma.

### Phase II Studies

An open-label, Phase II study (NCT00355238) evaluated **brivanib** as a first-line therapy in patients with unresectable, locally advanced, or metastatic HCC.[10]

- Efficacy: The 6-month progression-free survival rate was 18.2%, with a median progression-free survival of 2.7 months. The median overall survival was 10.0 months.[10]
- Safety: The most common adverse events included fatigue, hypertension, and diarrhea.[10]

### Phase III Studies (BRISK-FL)

The BRISK-FL (**Brivanib** in First-Line) study was a multinational, randomized, double-blind, Phase III trial (NCT00858871) that compared **brivanib** alaninate with sorafenib in patients with advanced HCC who had not received prior systemic therapy.[6][11]

- Patient Demographics and Baseline Characteristics (BRISK-FL Trial):

Characteristic	Brivanib (n=577)	Sorafenib (n=578)
Median Age (years)	61	62
Male (%)	84	85
ECOG Performance Status 0 (%)	62	62
Child-Pugh Score A (%)	92	92
Hepatitis B Positive (%)	44	44
Hepatitis C Positive (%)	20	20
Alcohol-Related (%)	16	16

- **Efficacy:** The study did not meet its primary endpoint of non-inferiority in overall survival (OS) for **brivanib** compared to sorafenib. The median OS was 9.5 months for **brivanib** and 9.9 months for sorafenib.<sup>[6]</sup> Secondary efficacy endpoints such as time to progression and objective response rate were similar between the two arms.<sup>[11]</sup>
- **Safety:** **Brivanib** was associated with a higher incidence of certain grade 3/4 adverse events, including hyponatremia, fatigue, and hypertension, compared to sorafenib. Hand-foot-skin reaction was less frequent with **brivanib**.<sup>[6]</sup>

## Conclusion

**Brivanib** alaninate is a well-characterized dual inhibitor of VEGFR and FGFR with a clear mechanism of action and a predictable pharmacokinetic profile. While it demonstrated antitumor activity in early clinical trials, it ultimately did not show superior or non-inferior efficacy compared to the standard of care in a pivotal Phase III trial for first-line treatment of advanced HCC. Nevertheless, the extensive preclinical and clinical data available for **brivanib** alaninate provide valuable insights for the development of future targeted therapies in oncology. The detailed information compiled in this guide serves as a comprehensive resource for researchers investigating angiogenesis inhibitors and the complex signaling pathways involved in cancer progression.

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- To cite this document: BenchChem. [Brivanib Alaninate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684546#brivanib-alaninate-chemical-structure-and-properties>

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